molecular formula C14H16N4O3S B11250248 2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11250248
M. Wt: 320.37 g/mol
InChI Key: DWJYDKJYBNSQAG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Formation of the Thiadiazine Ring: The triazole ring is then fused with a thiadiazine ring. This step usually involves the reaction of the triazole derivative with a thiadiazine precursor under acidic or basic conditions.

    Attachment of the Acetamide Group: The final step involves the introduction of the acetamide group. This can be done through the reaction of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole or thiadiazine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, inhibiting their activity and thus affecting biological pathways. This makes it a candidate for the development of new drugs targeting specific enzymes involved in diseases.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit enzymes and interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting the biological pathways they regulate. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazine rings.

    1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the fused thiadiazine ring.

    Thiadiazine Derivatives: These compounds contain the thiadiazine ring but lack the fused triazole ring.

Uniqueness

The uniqueness of 2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide lies in its fused triazole-thiadiazine structure, which imparts unique chemical and biological properties. This fusion allows for specific interactions with biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H16N4O3S/c1-20-10-3-5-11(6-4-10)21-9-12(19)15-13-16-17-14-18(13)7-2-8-22-14/h3-6H,2,7-9H2,1H3,(H,15,16,19)

InChI Key

DWJYDKJYBNSQAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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